Ser-parafluoroPhe-Aad-Leu-Arg-Asn-Pro-NH2

PAR-1 pharmacology agonist-to-antagonist switching platelet aggregation

Ser-parafluoroPhe-Aad-Leu-Arg-Asn-Pro-NH2 (CAS 237409-87-9, MW 892.97 Da, formula C₃₉H₆₁FN₁₂O₁₁) is a synthetic heptapeptide amide that functions as an orthosteric antagonist of Protease-Activated Receptor 1 (PAR-1), the principal thrombin receptor on human platelets. The compound is derived from the native thrombin receptor-tethered ligand sequence SFLLRNP through two key modifications: substitution of Phe-2 with para-fluorophenylalanine [(p-F)Phe] and replacement of the consecutive Leu-3/Leu-4 dipeptide unit with a single L-α-aminoadipic acid (Aad) residue.

Molecular Formula C39H61FN12O11
Molecular Weight 893.0 g/mol
Cat. No. B12370523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSer-parafluoroPhe-Aad-Leu-Arg-Asn-Pro-NH2
Molecular FormulaC39H61FN12O11
Molecular Weight893.0 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)N)NC(=O)C(CCCC(=O)O)NC(=O)C(CC2=CC=C(C=C2)F)NC(=O)C(CO)N
InChIInChI=1S/C39H61FN12O11/c1-20(2)16-26(36(61)48-25(7-4-14-46-39(44)45)35(60)51-28(18-30(42)54)38(63)52-15-5-8-29(52)32(43)57)50-34(59)24(6-3-9-31(55)56)47-37(62)27(49-33(58)23(41)19-53)17-21-10-12-22(40)13-11-21/h10-13,20,23-29,53H,3-9,14-19,41H2,1-2H3,(H2,42,54)(H2,43,57)(H,47,62)(H,48,61)(H,49,58)(H,50,59)(H,51,60)(H,55,56)(H4,44,45,46)/t23-,24-,25-,26-,27-,28-,29-/m0/s1
InChIKeyYZTNCMRNAKIRAP-BMGWUDNWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Ser-parafluoroPhe-Aad-Leu-Arg-Asn-Pro-NH2 (PAR-1 Antagonist 2): Structural Identity and Target Classification


Ser-parafluoroPhe-Aad-Leu-Arg-Asn-Pro-NH2 (CAS 237409-87-9, MW 892.97 Da, formula C₃₉H₆₁FN₁₂O₁₁) is a synthetic heptapeptide amide that functions as an orthosteric antagonist of Protease-Activated Receptor 1 (PAR-1), the principal thrombin receptor on human platelets [1]. The compound is derived from the native thrombin receptor-tethered ligand sequence SFLLRNP through two key modifications: substitution of Phe-2 with para-fluorophenylalanine [(p-F)Phe] and replacement of the consecutive Leu-3/Leu-4 dipeptide unit with a single L-α-aminoadipic acid (Aad) residue [2]. Unlike the parent SFLLRNP heptapeptide, which is a full PAR-1 agonist (EC₅₀ = 0.89 μM in phosphoinositide hydrolysis assays), this compound acts as a functional antagonist that inhibits SFLLRNP-induced human platelet aggregation with an IC₅₀ of 115 μM [3][4]. The compound was rationally designed based on computer modeling that identified Lys-158 near the PAR-1 ligand binding site, with the acidic Aad side chain engineered to capture this basic receptor residue [5].

Why Generic PAR-1 Ligand Substitution Fails: The Structural Uniqueness of Ser-parafluoroPhe-Aad-Leu-Arg-Asn-Pro-NH2


PAR-1-targeting peptides cannot be interchanged generically because the functional outcome — agonism versus antagonism — is exquisitely sensitive to the chemical identity of residues at positions 2 through 4 of the tethered ligand sequence [1]. The parent heptapeptide SFLLRNP (Ser-Phe-Leu-Leu-Arg-Asn-Pro-NH₂) is a PAR-1 agonist that stimulates platelet aggregation with an EC₅₀ of 0.89 μM in phosphoinositide turnover assays [2]. Simply substituting Phe-2 with p-F-Phe enhances agonist potency by approximately one order of magnitude but does not invert function [3]. It is the additional replacement of the two consecutive leucine residues (Leu-3 and Leu-4) with a single Aad residue — introducing a distal carboxylic acid moiety — that converts the peptide from an agonist into a competitive antagonist [4]. This dual-modification strategy means that neither SFLLRNP, nor [p-F-Phe²]SFLLRNP (a more potent agonist), nor any single-substitution analog can serve as a functional substitute for this compound in antagonist-mode experimental designs [5]. Furthermore, potent peptidomimetic PAR-1 antagonists such as BMS-197525 (IC₅₀ = 0.20 μM) and RWJ-56110 (IC₅₀ = 0.16 μM) employ entirely different structural scaffolds (N-acyl tetrapeptides and peptidomimetics, respectively) and lack the full-length heptapeptide framework needed for studying native ligand-receptor interaction topology [6][7].

Quantitative Differentiation Evidence for Ser-parafluoroPhe-Aad-Leu-Arg-Asn-Pro-NH2 Against Closest PAR-1 Comparators


Functional Inversion: Aad Substitution Converts PAR-1 Agonism to Competitive Antagonism

The replacement of Leu-3/Leu-4 in the native agonist SFLLRNP with a single L-α-aminoadipic acid (Aad) residue produces a complete functional inversion from agonism to antagonism. The parent heptapeptide SFLLRNP (Ser-Phe-Leu-Leu-Arg-Asn-Pro-NH₂) is a PAR-1 agonist with EC₅₀ = 0.89 μM for stimulating phosphoinositide hydrolysis in human neuroblastoma SH-EP cells [1]. In contrast, Ser-parafluoroPhe-Aad-Leu-Arg-Asn-Pro-NH2 exhibits no agonist activity and instead acts as a competitive antagonist, inhibiting SFLLRNP-induced human platelet aggregation with IC₅₀ = 115 μM [2]. The Aad residue was selected from a systematic panel of acidic amino acid substitutions based on computational modeling that identified Lys-158 as a proximal basic residue in the PAR-1 binding pocket [3]. This functional inversion is not achievable through p-F-Phe substitution alone, which instead enhances agonist potency by ~one order of magnitude [4].

PAR-1 pharmacology agonist-to-antagonist switching platelet aggregation thrombin receptor

para-FluoroPhe at Position 2: Quantified Enhancement Over Natural Phenylalanine in PAR-1 Ligands

The substitution of Phe-2 with para-fluorophenylalanine [(p-F)Phe] in the SFLLRNP scaffold enhances PAR-1-mediated phosphoinositide turnover by approximately one order of magnitude compared to the natural Phe-containing sequence [1]. In the foundational SAR study by Nose et al. (1993), [p-F-Phe²]SFLLRNP exhibited several-fold greater PI-turnover activity than native SFLLRNP, whereas the Phe-2→Ala substitution completely abolished activity, and Phe-2→Tyr or Phe-2→Leu substitutions reduced activity to less than 2% of the parent peptide [2]. The enhancement mechanism involves an edge-to-face CH/π interaction between the electron-deficient fluorophenyl ring and aromatic residues in the PAR-1 binding pocket, as elucidated by Nose et al. (1998) [3]. This p-F-Phe enhancement is observed consistently across both agonist and antagonist structural series: in the Bernatowicz et al. (1996) SAR campaign, p-F-Phe at position 2 was identified as optimal for both agonist potency (EC₅₀ ~0.04 μM for Ser-p-fluoroPhe-p-guanidinoPhe-Leu-Arg-NH₂, ~10-fold more potent than the natural pentapeptide) and antagonist binding affinity (BMS-197525, binding IC₅₀ ~8 nM) [4].

para-fluorophenylalanine SAR CH/π interaction receptor activation enhancement

Rational Design Differentiator: Aad Residue Engineered to Target PAR-1 Lys-158 via Computational Modeling

The incorporation of L-α-aminoadipic acid (Aad) at the position corresponding to Leu-3/Leu-4 of the native SFLLRNP sequence is the product of a hypothesis-driven, computationally guided design strategy that distinguishes this compound from all other reported PAR-1 antagonists [1]. Computer modeling of the transmembrane domains of the human thrombin receptor by Fujita et al. (1999) identified Lys-158 as a basic residue located near the putative ligand binding site [2]. A systematic series of acidic amino acid substitutions (including Asp, Glu, and Aad) were synthesized and evaluated to capture this basic residue through electrostatic interaction. Among these, the Aad-containing analog — which presents a distal carboxylic acid on a four-carbon side chain (one methylene longer than Glu) — produced the most potent antagonist activity [3]. This contrasts sharply with the design logic of other PAR-1 antagonists: BMS-197525 (N-trans-cinnamoyl-p-fluoroPhe-p-guanidinoPhe-Leu-Arg-NH₂) achieves potency through an N-terminal acyl cap and a positively charged p-guanidinoPhe at position 3, while RWJ-56110 employs a peptidomimetic scaffold with an indole-based core [4][5]. No other PAR-1 antagonist incorporates an acidic amino acid designed to engage Lys-158.

structure-based design Lys-158 α-aminoadipic acid molecular modeling receptor antagonism

Full-Length Heptapeptide Scaffold: Topological Fidelity vs. Truncated PAR-1 Antagonists

This compound retains the exact heptapeptide chain length (7 residues) and C-terminal Pro-NH₂ cap of the native PAR-1 tethered ligand SFLLRNP, distinguishing it from all potent PAR-1 antagonists developed in subsequent optimization campaigns [1]. BMS-197525 is a tetrapeptide (4 residues) with an N-terminal trans-cinnamoyl cap and a C-terminal Arg-NH₂ [2]. BMS-200261 extends this by one additional Arg residue (5 residues total) [3]. RWJ-56110 is a peptidomimetic with a non-peptidic indole core [4]. Vorapaxar (SCH 530348) and SCH 79797 are entirely non-peptide small molecules derived from the himbacine alkaloid and pyrroloquinazoline scaffolds, respectively [5]. The full-length heptapeptide scaffold preserves all potential backbone hydrogen-bonding contacts and side-chain interaction points along the entire tethered ligand-binding site interface, enabling systematic SAR studies that are not possible with truncated or non-peptide antagonists.

heptapeptide scaffold tethered ligand mimetic receptor binding topology SAR tools

IC₅₀ Benchmarking: Quantitative Potency Positioning Among Established PAR-1 Antagonists

Quantitative potency benchmarking places Ser-parafluoroPhe-Aad-Leu-Arg-Asn-Pro-NH2 (IC₅₀ = 115 μM against SFLLRNP-induced platelet aggregation) in the moderate-potency range among reported PAR-1 antagonists, with a clear potency gap relative to optimized clinical and preclinical leads [1]. BMS-197525 inhibits SFLLRNP-NH₂-stimulated platelet aggregation with IC₅₀ = 0.20 μM (~575-fold more potent) and exhibits a binding IC₅₀ of ~8 nM [2]. RWJ-56110 inhibits SFLLRNP-NH₂-induced aggregation with IC₅₀ = 0.16 μM (~719-fold more potent) and binds PAR-1 with IC₅₀ = 0.44 μM [3]. Vorapaxar (SCH 530348) inhibits haTRAP-induced platelet aggregation with IC₅₀ = 25 nM (~4,600-fold more potent) and thrombin-induced aggregation with IC₅₀ = 47 nM [4]. FR171113 inhibits TRAP-6-induced aggregation with IC₅₀ = 0.15 μM [5]. This potency positioning underscores that this compound's procurement value lies not in absolute antagonist potency but in its unique structural features: full-length heptapeptide scaffold, Aad-mediated functional inversion, and p-F-Phe enhancement within a native-sequence context.

IC₅₀ comparison PAR-1 antagonist potency platelet aggregation inhibition benchmarking

Optimal Research Application Scenarios for Ser-parafluoroPhe-Aad-Leu-Arg-Asn-Pro-NH2 Based on Differentiated Evidence


Agonist-to-Antagonist Paired SAR Studies Using Full-Length PAR-1 Tethered Ligand Scaffolds

Investigators studying the structural determinants of PAR-1 functional selectivity (agonism vs. antagonism) can deploy Ser-parafluoroPhe-Aad-Leu-Arg-Asn-Pro-NH2 as the antagonist counterpart in a matched-pair experimental design with the parent agonist SFLLRNP. Both compounds share identical chain length (7 residues), C-terminal Pro-NH₂ capping, and the Ser-1/Arg-5/Asn-6/Pro-7 framework, with only two structural variables: p-F-Phe vs. Phe at position 2 and Aad vs. Leu-Leu at positions 3-4 [1]. This controlled variable set enables systematic dissection of how each modification contributes to the functional inversion. No other PAR-1 antagonist/agonist pair offers this degree of backbone-matched comparability, as potent antagonists (BMS-197525, RWJ-56110) employ fundamentally different scaffold architectures [2][3].

Probing Lys-158-Mediated Receptor Interactions in PAR-1 Ligand Binding

The Aad residue in this compound was computationally designed to engage Lys-158 — a basic residue identified in the PAR-1 transmembrane domain near the ligand binding site [1]. This compound is uniquely suited for site-directed mutagenesis studies where PAR-1 Lys-158 is mutated (e.g., K158A or K158E) and the resulting change in antagonist affinity is measured. Such experiments can directly test the computational docking hypothesis and elucidate the contribution of this specific residue to antagonist binding, a mechanistic question inaccessible with BMS-197525 (which relies on p-guanidinoPhe for cationic interactions), RWJ-56110 (peptidomimetic), or Vorapaxar (which binds to a distinct allosteric site on PAR-1) [2][3].

CH/π Interaction Studies: Fluorophenyl-Mediated Receptor Recognition

The p-F-Phe at position 2 of this compound participates in a stereoelectronically defined edge-to-face CH/π interaction with aromatic residues in the PAR-1 binding pocket, as established by Nose et al. (1998) [1]. This compound can serve as a probe in biophysical studies (NMR, X-ray crystallography, or computational docking) aimed at characterizing fluorinated aromatic interactions in GPCR ligand recognition. The ~one order of magnitude enhancement conferred by fluorine substitution over natural Phe [2] provides a quantifiable signal window for detecting and measuring this specific intermolecular interaction, which is increasingly recognized as a design principle in medicinal chemistry but remains experimentally under-characterized in the PAR-1 system.

PAR-1 Antagonist Tool Compound for Platelet Assays Requiring Scaffold Continuity with Native Tethered Ligand

In platelet biology laboratories studying PAR-1 signaling where experimental continuity with the well-characterized SFLLRNP agonist is critical, Ser-parafluoroPhe-Aad-Leu-Arg-Asn-Pro-NH2 at its documented IC₅₀ of 115 μM (SFLLRNP-induced platelet aggregation) [1] provides a mechanistically transparent antagonist option. The compound can be used at concentrations up to ~200-300 μM to achieve near-complete blockade of SFLLRNP-induced aggregation while maintaining the same heptapeptide backbone context as the agonist stimulus, eliminating concerns about off-target effects that may arise with structurally divergent antagonist chemotypes. For applications where antagonist potency is the primary requirement, BMS-197525 (IC₅₀ = 0.20 μM) or RWJ-56110 (IC₅₀ = 0.16 μM) should be selected instead [2][3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ser-parafluoroPhe-Aad-Leu-Arg-Asn-Pro-NH2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.